molecular formula C14H12N4O4S B11090815 2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

2-Benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

Cat. No.: B11090815
M. Wt: 332.34 g/mol
InChI Key: SYQJHWKHJNZWMU-UHFFFAOYSA-N
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Description

2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. A common synthetic route might include the nitration of a benzisothiazole precursor followed by hydrazination and benzylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and hydrazine hydrate for hydrazination, are often used.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The hydrazino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative, while substitution reactions could produce various substituted benzisothiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE include other benzisothiazole derivatives with different substituents. Examples might include:

  • 2-BENZYL-4-AMINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE
  • 2-BENZYL-4-HYDRAZINO-6-CHLORO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE

Uniqueness

The uniqueness of 2-BENZYL-4-HYDRAZINO-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties might include enhanced reactivity, specific biological activity, or unique physical characteristics.

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

2-benzyl-4-hydrazinyl-6-nitro-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H12N4O4S/c15-16-11-6-10(18(20)21)7-12-13(11)14(19)17(23(12)22)8-9-4-2-1-3-5-9/h1-7,16H,8,15H2

InChI Key

SYQJHWKHJNZWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])NN

Origin of Product

United States

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